6-(2-(苯并[d][1,3]二氧杂环戊-5-基)-2-酮乙基)-2-丙基-[1,2,4]三嗪并[1,5-c]喹唑啉-5(6H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 2-oxoethyl group, a propyl group, and a [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. The benzo[d][1,3]dioxol-5-yl group is a fused ring system that includes an aromatic benzene ring and a 1,3-dioxole ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the 2-oxoethyl group could undergo nucleophilic addition reactions, and the triazoloquinazolinone group could participate in a variety of reactions including ring-opening reactions .科学研究应用
合成与化学性质
简便的合成途径
一项值得注意的研究提出了一种简便的合成三唑并喹唑啉-2(3H)-酮及其硫代类似物的途径,强调了它们作为哮喘治疗支气管扩张剂的潜力(Rajan, Rao, Mogilaiah, & Prasad, 2002)。这项工作强调了三唑并喹唑啉骨架在合成具有显着药理潜力的化合物方面的多功能性。
新型衍生物及其表征
专注于合成新型三唑并喹唑啉衍生物的研究,采用各种构建模块,证明了此类化合物的化学灵活性。这些化合物通过核磁共振、红外和高分辨电子轰击质谱分析进行表征和确认,展示了可以从三唑并喹唑啉核心合成的广泛杂环衍生物(Al-Salahi, Marzouk, Ghabbour, & Kun, 2014)。
药理学应用
抗惊厥活性
一项针对6-烷氧基三唑并喹唑啉衍生物的研究表明,一些化合物表现出积极的抗惊厥活性。这表明对三唑并喹唑啉骨架的修饰可以产生治疗惊厥性疾病的有效治疗剂(Zhang, Yang, Deng, & Quan, 2011)。
未来方向
作用机制
Target of Action
HMS3524F05, also known as 6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, primarily targets the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is implicated in the development of various cancers .
Mode of Action
HMS3524F05 interacts with the PCAF bromodomain, inhibiting its activity . This interaction disrupts the acetylation process, thereby altering gene expression and inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of PCAF by HMS3524F05 affects multiple biochemical pathways involved in cell proliferation, differentiation, and apoptosis . The exact downstream effects are complex and depend on the specific cellular context, but generally result in the suppression of cancer cell growth .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests it has favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
HMS3524F05 has demonstrated potent anticancer activity in vitro . It has shown effectiveness against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, renal cancer, prostate cancer, and breast cancer .
生化分析
Biochemical Properties
It is known that similar 1,2,4-triazoloquinazoline compounds interact with various enzymes and proteins . For instance, some of these compounds have been found to inhibit the PCAF bromodomain , which plays a crucial role in gene expression and cellular function .
Cellular Effects
Related 1,2,4-triazoloquinazoline compounds have shown significant anticancer activity against various human cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, renal cancer, prostate cancer, and breast cancer cell lines .
Molecular Mechanism
Similar 1,2,4-triazoloquinazoline compounds have been found to inhibit the PCAF bromodomain , suggesting that HMS3524F05 might exert its effects through similar mechanisms.
Temporal Effects in Laboratory Settings
Related 1,2,4-triazoloquinazoline compounds have shown stable and long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
The dosage effects of HMS3524F05 in animal models have not been reported. Related 1,2,4-triazoloquinazoline compounds have shown potent anticancer activity at various dosages .
Metabolic Pathways
Similar 1,2,4-triazoloquinazoline compounds have been found to interact with various enzymes and cofactors .
Transport and Distribution
Related 1,2,4-triazoloquinazoline compounds have been found to interact with various transporters and binding proteins .
Subcellular Localization
Similar 1,2,4-triazoloquinazoline compounds have been found to interact with various cellular compartments and organelles .
属性
IUPAC Name |
6-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-2-5-19-22-20-14-6-3-4-7-15(14)24(21(27)25(20)23-19)11-16(26)13-8-9-17-18(10-13)29-12-28-17/h3-4,6-10H,2,5,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRIJTDYOSQSDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。